molecular formula C10H6LiN3O2 B2418905 Lithium;3-pyridin-4-ylpyrazine-2-carboxylate CAS No. 2361644-94-0

Lithium;3-pyridin-4-ylpyrazine-2-carboxylate

Cat. No.: B2418905
CAS No.: 2361644-94-0
M. Wt: 207.12
InChI Key: YDMHRJHSBIZBRV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;3-pyridin-4-ylpyrazine-2-carboxylate is a chemical compound with the molecular formula C10H6LiN3O2 and a molecular weight of 207.12 g/mol. This compound features a lithium ion coordinated to a 3-pyridin-4-ylpyrazine-2-carboxylate ligand, which includes both pyridine and pyrazine rings. These nitrogen-containing heterocycles are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of lithium;3-pyridin-4-ylpyrazine-2-carboxylate typically involves the reaction of 3-pyridin-4-ylpyrazine-2-carboxylic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Lithium;3-pyridin-4-ylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrazine rings are replaced by other groups. .

Scientific Research Applications

Lithium;3-pyridin-4-ylpyrazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metal ions.

    Biology: The compound’s nitrogen-containing heterocycles are of interest for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery and development.

    Industry: The compound is used in the development of advanced materials, such as organic cathodes for lithium-ion batteries, due to its redox-active properties.

Comparison with Similar Compounds

Lithium;3-pyridin-4-ylpyrazine-2-carboxylate can be compared with other similar compounds, such as:

    Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities, including antimicrobial and antiviral properties.

    Pyridine compounds: Known for their therapeutic properties, pyridine compounds are used in various medicinal applications.

The uniqueness of this compound lies in its specific structure, which combines the properties of both pyridine and pyrazine rings, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

lithium;3-pyridin-4-ylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2.Li/c14-10(15)9-8(12-5-6-13-9)7-1-3-11-4-2-7;/h1-6H,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMHRJHSBIZBRV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=CC=C1C2=NC=CN=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6LiN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.